molecular formula C25H24N2O4S B1678367 Pamicogrel CAS No. 101001-34-7

Pamicogrel

Cat. No. B1678367
M. Wt: 448.5 g/mol
InChI Key: ISCHOARKJADAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Pamicogrel is C25H24N2O4S . The InChI key is ISCHOARKJADAKJ-UHFFFAOYSA-N . The structure includes a pyrrole ring and a thiazole ring, both of which are heterocyclic compounds containing nitrogen and sulfur respectively .


Physical And Chemical Properties Analysis

Pamicogrel has a molar mass of 448.54 g/mol . The density of Pamicogrel is 1.2±0.1 g/cm^3 . The boiling point is 600.3±65.0 °C at 760 mmHg . The vapor pressure is 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

Pamicogrel in Cardiovascular Disease

Pamicogrel, a cyclooxygenase inhibitor with anti-platelet aggregation properties, has been primarily researched for its potential in treating chronic arterial occlusion. Its therapeutic implications extend to both the prevention and treatment of ischemic brain injury. Pamicogrel's role in inhibiting platelet aggregation and its application in cerebral circulation disturbances like cerebral hemorrhage or infarction have been pivotal areas of research (Light, 1999).

PAM (Platelet Aggregating Material) in Tumor Metastasis

While not directly about Pamicogrel, research on a different PAM (Platelet Aggregating Material) identified in rat fibrosarcoma has provided insights into factors influencing hemostatic processes in tumor metastasis. This study found a high molecular weight substance containing sialic acid, distinct from known aggregating agents like thrombin or ADP, which is critical in the platelet aggregating process. This research enhances understanding of platelet behavior in tumor contexts, which could be relevant to Pamicogrel's anti-platelet properties (Mohanty & Hilgard, 1984).

Pharmacological Research and Treatment of Cancer

Pamicogrel's pharmacological profile has implications for cancer treatment, as indicated by the EORTC-PAMM group's recommendations on cellular pharmacology studies of anticancer agents. These recommendations focus on the in vitro evaluation of novel anti-tumor agents, emphasizing the need for appropriate and robust methods in experimental designs. While Pamicogrel is not explicitly mentioned, its pharmacological characteristics could align with these guidelines, especially considering its effects on platelet aggregation and potential impacts on tumor metastasis (Perego et al., 2018).

Safety And Hazards

Pamicogrel is classified as toxic . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to move to fresh air and give oxygen if breathing is difficult . If swallowed, the mouth should be rinsed out with copious amounts of water and medical advice should be sought .

properties

IUPAC Name

ethyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCHOARKJADAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048804
Record name Pamicogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pamicogrel

CAS RN

101001-34-7
Record name Pamicogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101001-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamicogrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamicogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMICOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398FD8EDAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pamicogrel
Reactant of Route 2
Reactant of Route 2
Pamicogrel
Reactant of Route 3
Reactant of Route 3
Pamicogrel
Reactant of Route 4
Reactant of Route 4
Pamicogrel
Reactant of Route 5
Reactant of Route 5
Pamicogrel
Reactant of Route 6
Reactant of Route 6
Pamicogrel

Citations

For This Compound
41
Citations
P Light - Idrugs: the Investigational Drugs Journal, 1999 - europepmc.org
Pamicogrel is a cyclooxygenase inhibitor with platelet anti-aggregatory properties which is under development by Kanebo for chronic arterial occlusion. It also has potential in both …
Number of citations: 2 europepmc.org
K Tanemoto - Inpharma, 2001 - Springer
Administration of the cyclo-oxygenase inhibitor pamicogrel [KBT-3022] to patients with chronic arterial occlusion significantly inhibits platelet aggregation induced by adenosine …
Number of citations: 0 link.springer.com
K Tanemoto, M Kuinose, Y Kanaoka - Current therapeutic research, 2000 - Elsevier
Background: KBT-3022 is a new antiplatelet agent whose main mechanism of action is cyclooxygenase inhibition. Objective: This study was conducted to investigate the clinical efficacy …
Number of citations: 4 www.sciencedirect.com
J Geiger - Expert Opinion on Investigational Drugs, 2001 - Taylor & Francis
In the treatment and prevention of cardiovascular diseases, inhibition of platelet aggregation is of fundamental importance. Inhibition of platelet aggregation can be achieved by either …
Number of citations: 61 www.tandfonline.com
H Jneid, DL Bhatt - Expert Opinion on Emerging Drugs, 2003 - Taylor & Francis
Cardiovascular diseases (CVDs) are the leading cause of morbidity and mortality in the western world. These disorders share a common pathophysiology – atherosclerosis, which …
Number of citations: 25 www.tandfonline.com
Z Wang, F Song, Y Zhao, Y Huang… - … A European Journal, 2012 - Wiley Online Library
… The C2-heteroarylated indole and pyrrole derivatives, such as (S)-nicotine, sempervirine, phorbazole C, granulatimide, and pamicogrel, are among the most important biheteroaryl …
T Shanmuganathan, K Parthasarathy… - Journal of Chemical …, 2017 - Springer
… [18,19]Further, the presence of methoxy group as an aryl substituent has been reported for the anti-inflammatory drugs such as Anitrazifen, Flumizole, Pamicogrel and Mofezolac …
Number of citations: 6 link.springer.com
A Uzan - Emerging drugs, 1998 - Taylor & Francis
The morbidity and mortality associated with thromboembolic diseases are a worldwide problem. Deep venous thrombosis (DVT) and pulmonary embolism (PE) were estimated, some …
Number of citations: 24 www.tandfonline.com
G Chopra, S Kaushik, PL Elkin, R Samudrala - Molecules, 2016 - mdpi.com
Ebola virus disease (EVD) is extremely virulent with an estimated mortality rate of up to 90%. However, the state-of-the-art treatment for EVD is limited to quarantine and supportive care. …
Number of citations: 43 www.mdpi.com
Y Cheng, H Wang, D Addla, C Zhou - Chinese Journal of Organic …, 2016 - sioc-journal.cn
Noncovalent bond forces-based supramolecular chemistry grows quite rapidly and has been revealed to have extensively potential applications and huge development values in …
Number of citations: 29 sioc-journal.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.